molecular formula C8H15Br B6153362 1-(bromomethyl)-1,3,3-trimethylcyclobutane CAS No. 2301532-90-9

1-(bromomethyl)-1,3,3-trimethylcyclobutane

Cat. No. B6153362
CAS RN: 2301532-90-9
M. Wt: 191.1
InChI Key:
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Description

1-(Bromomethyl)-1,3,3-trimethylcyclobutane, also known as BMTCB, is an organic compound belonging to the family of cyclobutanes. It is a colorless liquid with a boiling point of 111°C and a melting point of -37°C. BMTCB has been used in a variety of scientific research applications due to its unique properties. Its synthesis method involves the reaction of 1-bromo-3,3-dimethylbutane with bromine in the presence of a base.

Scientific Research Applications

1-(bromomethyl)-1,3,3-trimethylcyclobutane has been studied for its potential applications in a variety of scientific research applications. It has been used as a reagent in the preparation of cyclobutanes and as a catalyst in the synthesis of polymers. This compound has also been used in the synthesis of organic compounds, such as cyclic polyethers, and in the synthesis of pharmaceuticals.

Mechanism of Action

1-(bromomethyl)-1,3,3-trimethylcyclobutane is an electrophile, meaning it is attracted to electrons. When it reacts with a nucleophile, such as a carbon atom, it forms a covalent bond with the carbon atom. This covalent bond is responsible for the formation of the cyclobutane ring. The reaction is a nucleophilic substitution reaction and the base helps to stabilize the negative charge on the bromine atom.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have antimicrobial activity and has been used as a preservative in food products. It has also been studied for its potential anti-inflammatory and analgesic effects. This compound has also been studied for its potential to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(bromomethyl)-1,3,3-trimethylcyclobutane in laboratory experiments include its low cost and its relatively low toxicity. In addition, it is a colorless liquid which makes it easy to work with. The main limitation of this compound is its instability, which means it can degrade over time.

Future Directions

The future of 1-(bromomethyl)-1,3,3-trimethylcyclobutane research is promising. Further studies are needed to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. In addition, further studies are needed to investigate its potential biochemical and physiological effects. Additionally, further research is needed to explore its potential as a preservative in food products. Finally, further research is needed to investigate its potential for inhibiting the growth of cancer cells.

Synthesis Methods

The synthesis of 1-(bromomethyl)-1,3,3-trimethylcyclobutane involves the reaction of 1-bromo-3,3-dimethylbutane with bromine in the presence of a base. The reaction is a nucleophilic substitution reaction and the base helps to stabilize the negative charge on the bromine atom. The reaction is carried out in a solvent such as dichloromethane or acetonitrile and the reaction is usually complete within a few hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(bromomethyl)-1,3,3-trimethylcyclobutane can be achieved through a substitution reaction of 1,3,3-trimethylcyclobutanol with hydrobromic acid and phosphorus tribromide.", "Starting Materials": [ "1,3,3-trimethylcyclobutanol", "hydrobromic acid", "phosphorus tribromide" ], "Reaction": [ "1. Add 1,3,3-trimethylcyclobutanol to a reaction flask.", "2. Slowly add hydrobromic acid to the reaction flask while stirring.", "3. Cool the reaction mixture to 0°C.", "4. Add phosphorus tribromide to the reaction mixture dropwise while stirring.", "5. Allow the reaction mixture to warm to room temperature and stir for several hours.", "6. Quench the reaction mixture with ice water.", "7. Extract the organic layer with diethyl ether.", "8. Wash the organic layer with water and brine.", "9. Dry the organic layer over anhydrous magnesium sulfate.", "10. Concentrate the organic layer under reduced pressure to obtain 1-(bromomethyl)-1,3,3-trimethylcyclobutane as a colorless liquid." ] }

CAS RN

2301532-90-9

Molecular Formula

C8H15Br

Molecular Weight

191.1

Purity

95

Origin of Product

United States

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